KL-2 Exhibits 2.32-Fold Higher Affinity for AFF4–CCNT1 Disruption Compared to Structural Homolog KL-1
In a bead-based AlphaScreen assay measuring disruption of the AFF4–CCNT1 interaction, KL-2 demonstrated a Ki of 1.50 μM, while its closest structural homolog KL-1 exhibited a Ki of 3.48 μM under identical experimental conditions [1]. This represents a 2.32-fold improvement in binding affinity for KL-2 over KL-1, directly reported in the primary discovery publication as a head-to-head comparison within the same figure panel [1].
| Evidence Dimension | In vitro binding affinity (Ki) for disruption of AFF4–CCNT1 interaction |
|---|---|
| Target Compound Data | Ki = 1.50 μM (KL-2) |
| Comparator Or Baseline | Ki = 3.48 μM (KL-1) |
| Quantified Difference | 2.32-fold lower Ki for KL-2 (1.50 μM vs 3.48 μM) |
| Conditions | Bead-based AlphaScreen assay using recombinant AFF4 and CCNT1 proteins; KL-1 and KL-2 tested in parallel within the same experimental system |
Why This Matters
A 2.32-fold potency advantage directly translates to lower compound consumption and higher target engagement at equivalent dosing, reducing experimental cost per data point in cell-based studies.
- [1] Liang K, Smith ER, Aoi Y, et al. Targeting Processive Transcription Elongation via SEC Disruption for MYC-Induced Cancer Therapy. Cell. 2018;175(3):766-779.e17. doi:10.1016/j.cell.2018.09.027 View Source
